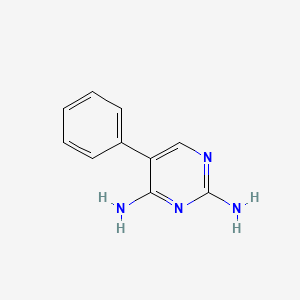
2,4-二氨基-5-苯基嘧啶
描述
2,4-Diamino-5-phenylpyrimidine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diamino-5-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-5-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
- 合成抗病毒化合物:已合成并评估了2,4-二氨基-5-苯基嘧啶衍生物的抗病毒性能。例如,Hocková等人(2003年)合成了2,4-二氨基嘧啶的5-取代衍生物,发现在细胞培养中对逆转录病毒复制,包括HIV和Moloney小鼠肉瘤病毒,有显著的抑制作用(Hocková等,2003年)。
抗菌剂
- 抗菌剂的开发:已对2,4-二氨基-5-苄基嘧啶作为潜在抗菌剂进行了研究。Rauckman和Roth(1980年)探讨了对2,4-二氨基吡啶的亲电取代,以产生具有潜力作为二氢叶酸还原酶抑制剂的衍生物,这是抗菌药物开发中的关键靶点(Rauckman & Roth, 1980)。
二氢叶酸还原酶抑制剂
- 二氢叶酸还原酶的抑制:已有几项研究集中在2,4-二氨基-5-苯基嘧啶衍生物对二氢叶酸还原酶(DHFR)的抑制上。例如,Gangjee等人(2004年)合成了2,4-二氨基-5-甲基-6-取代-吡咯并[2,3-d]嘧啶作为DHFR抑制剂,显示出对影响艾滋病患者的病原体具有潜力(Gangjee et al., 2004)。
生化分析
Biochemical Properties
2,4-Diamino-5-phenylpyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids . By inhibiting dihydrofolate reductase, 2,4-Diamino-5-phenylpyrimidine disrupts the production of tetrahydrofolate, leading to a decrease in the synthesis of DNA, RNA, and proteins. This compound also interacts with other biomolecules, such as thymidylate synthase, further affecting nucleotide synthesis .
Cellular Effects
The effects of 2,4-Diamino-5-phenylpyrimidine on various types of cells and cellular processes are profound. It influences cell function by inhibiting the synthesis of nucleotides, which are essential for DNA replication and repair . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Additionally, 2,4-Diamino-5-phenylpyrimidine affects cell signaling pathways and gene expression by altering the availability of nucleotides and other essential biomolecules .
Molecular Mechanism
At the molecular level, 2,4-Diamino-5-phenylpyrimidine exerts its effects primarily through the inhibition of dihydrofolate reductase . This inhibition occurs via binding interactions with the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate. The compound’s structure allows it to fit into the enzyme’s active site, blocking the binding of the natural substrate . Additionally, 2,4-Diamino-5-phenylpyrimidine may cause changes in gene expression by affecting the availability of nucleotides required for transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-5-phenylpyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2,4-Diamino-5-phenylpyrimidine remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of nucleotide synthesis and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of 2,4-Diamino-5-phenylpyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity . At higher doses, 2,4-Diamino-5-phenylpyrimidine can cause adverse effects, such as gastrointestinal disturbances, hematological changes, and central nervous system toxicity . These toxic effects are dose-dependent and highlight the importance of determining the appropriate therapeutic window for this compound .
Metabolic Pathways
2,4-Diamino-5-phenylpyrimidine is involved in metabolic pathways related to folic acid metabolism . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis of tetrahydrofolate and nucleotides . The compound’s inhibition of these enzymes leads to alterations in metabolic flux and changes in metabolite levels, impacting cellular processes dependent on nucleotide synthesis .
Transport and Distribution
Within cells and tissues, 2,4-Diamino-5-phenylpyrimidine is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in tissues, where it exerts its inhibitory effects on dihydrofolate reductase .
Subcellular Localization
The subcellular localization of 2,4-Diamino-5-phenylpyrimidine is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within these compartments, 2,4-Diamino-5-phenylpyrimidine interacts with its target enzymes, such as dihydrofolate reductase, to exert its inhibitory effects . The localization of the compound within the cell influences its potency and efficacy in inhibiting nucleotide synthesis .
属性
IUPAC Name |
5-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWRUJASRBHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171805 | |
| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18588-49-3 | |
| Record name | 5-Phenyl-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18588-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-5-phenylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-5-PHENYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 2,4-diamino-5-phenylpyrimidine derivatives?
A: 2,4-Diamino-5-phenylpyrimidines act as inhibitors of dihydrofolate reductase (DHFR) [, ]. DHFR is a key enzyme in the folate cycle, essential for the synthesis of tetrahydrofolate, a cofactor required for nucleotide biosynthesis. Inhibiting DHFR disrupts DNA synthesis and ultimately leads to cell death.
Q2: How does the structure of 2,4-diamino-5-phenylpyrimidine influence its teratogenic and embryotoxic effects?
A: Research indicates that the length of the alkyl radical at the 6-position of the 2,4-diamino-5-phenylpyrimidine molecule plays a significant role in its teratogenic and embryotoxic effects. Specifically, the derivative with an ethyl group at this position demonstrated the most potent damaging effects []. This suggests that even subtle structural modifications can significantly impact the compound's toxicity profile in developing organisms.
Q3: What are the potential advantages of targeting Mycobacterium tuberculosis DHFR with 2,4-diamino-5-phenylpyrimidine derivatives?
A: Developing selective inhibitors for Mycobacterium tuberculosis DHFR is a promising strategy for combating tuberculosis, particularly drug-resistant strains []. By focusing on the 5-phenyl group and incorporating modifications to increase lipophilicity, researchers aim to enhance binding affinity to the bacterial enzyme while minimizing interactions with the human DHFR, thereby reducing potential side effects.
Q4: Can you provide an example of how researchers are exploring structure-activity relationships (SAR) to optimize the properties of 2,4-diamino-5-phenylpyrimidine derivatives?
A: One research project investigated synthesizing various 2,4-diamino-5-phenylpyrimidine analogues by reacting a common precursor with different aromatic and aliphatic amines []. This approach aimed to introduce structural diversity at a specific position in the molecule and evaluate its impact on DHFR inhibitory activity, selectivity for the Mycobacterium tuberculosis enzyme, and other pharmacological properties. By systematically analyzing the relationship between structural modifications and biological activity, researchers can identify promising lead compounds for further development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
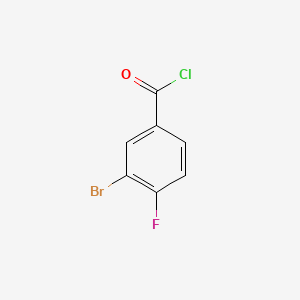

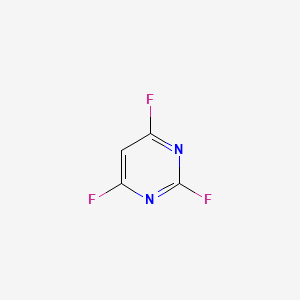
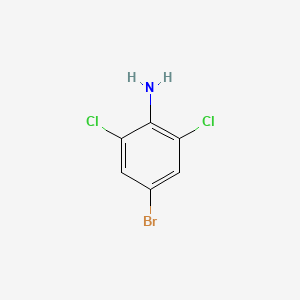
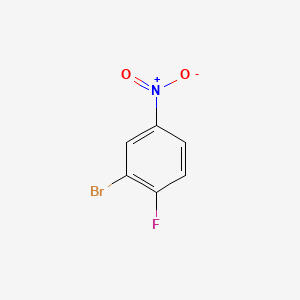
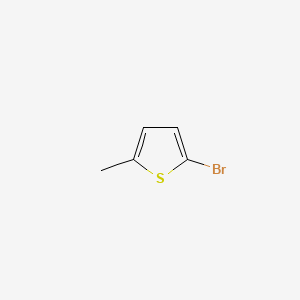

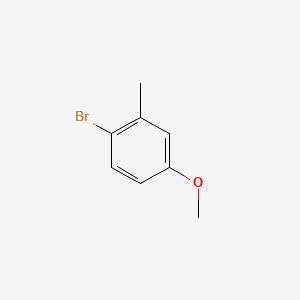

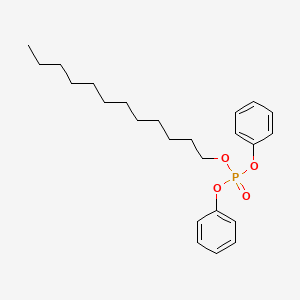
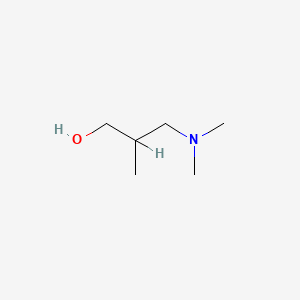


![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)
